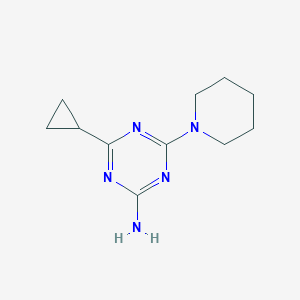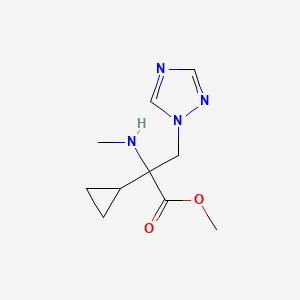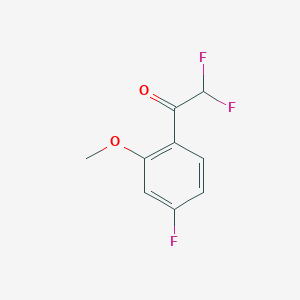
2,2-Difluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H8F3O2. This compound is characterized by the presence of two fluorine atoms on the ethanone moiety and a methoxy group on the phenyl ring. It is a fluorinated ketone, which makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one typically involves the reaction of 4-fluoro-2-methoxybenzaldehyde with difluoromethyl ketone under specific conditions. One common method includes the use of a rhodium-catalyzed arylation reaction with arylboronic acids . The reaction is carried out under an atmosphere of dry nitrogen gas, and the product is purified using techniques such as thin-layer chromatography and flash column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Difluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 2,2-difluoro-1-(4-fluoro-2-methoxyphenyl)acetic acid.
Reduction: Formation of 2,2-difluoro-1-(4-fluoro-2-methoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Studied for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The compound can inhibit or activate certain enzymes, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparación Con Compuestos Similares
2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone: Similar structure but with an additional fluorine atom on the ethanone moiety.
2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride: Contains an amine group instead of a ketone.
Uniqueness: 2,2-Difluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one is unique due to its specific substitution pattern and the presence of both fluorine and methoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H7F3O2 |
|---|---|
Peso molecular |
204.15 g/mol |
Nombre IUPAC |
2,2-difluoro-1-(4-fluoro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7F3O2/c1-14-7-4-5(10)2-3-6(7)8(13)9(11)12/h2-4,9H,1H3 |
Clave InChI |
HCEYFQBGCOEROE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)F)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


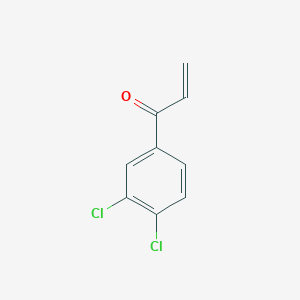
![3-[4-(Benzyloxy)-2-methoxyphenyl]propanoicacid](/img/structure/B13543341.png)
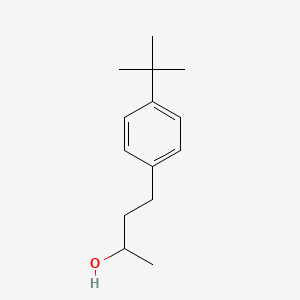


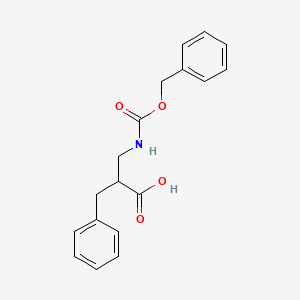

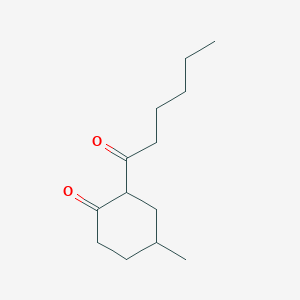
![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetylchloridehydrochloride](/img/structure/B13543377.png)
